2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid
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Overview
Description
2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 2-methyl-3-nitrophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 2-methylphenylacetic acid. The process includes the following steps:
Nitration: 2-methylphenylacetic acid is reacted with nitric acid in the presence of acetic anhydride and dichloromethane.
Purification: The product is then filtered and purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Products with different functional groups replacing the nitro group.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenylboronic acid: Similar structure but with a boronic acid group instead of an acetic acid group.
2-Methyl-3-nitrophenol: Similar structure but with a hydroxyl group instead of an acetic acid group.
Uniqueness
2-(2-Methyl-3-nitrophenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H7NO5 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-(2-methyl-3-nitrophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H7NO5/c1-5-6(8(11)9(12)13)3-2-4-7(5)10(14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
IRNAXTKQLFBGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C(=O)O |
Origin of Product |
United States |
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